molecular formula C14H9FN2O4 B8564817 3-(2-Furoyl)-6-fluoro-2-oxindole-1-carboxamide

3-(2-Furoyl)-6-fluoro-2-oxindole-1-carboxamide

Cat. No. B8564817
M. Wt: 288.23 g/mol
InChI Key: ZVFBNRGDTVHIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04556672

Procedure details

Following substantially the procedure of Example 24, the title compound was prepared in 17% yield from 3-(2-furoyl)-6-fluoro-2-oxindole (0.30 g, 1.2 mmole), chlorosulfonyl isocyanate (0.20 g, 1.4 mmole), acetonitrile (15 ml) and water (10 ml). Yield=60 mg, m.p. 231°-235° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
17%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([CH:8]1[C:16]2[C:11](=[CH:12][C:13]([F:17])=[CH:14][CH:15]=2)[NH:10][C:9]1=[O:18])=[O:7].ClS([N:23]=[C:24]=[O:25])(=O)=O.C(#N)C>O>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([CH:8]1[C:16]2[C:11](=[CH:12][C:13]([F:17])=[CH:14][CH:15]=2)[N:10]([C:24]([NH2:23])=[O:25])[C:9]1=[O:18])=[O:7]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)C1C(NC2=CC(=CC=C12)F)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)C1C(N(C2=CC(=CC=C12)F)C(=O)N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.